1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might be protected by patents or considered proprietary information, but generally, it would involve scaling up the laboratory procedures with adjustments to reaction times, temperatures, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazole moiety can interact with various biological pathways, making the compound a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Carfentrazone-ethyl: A compound with a similar difluoromethyl group used in agrochemicals.
Isoxazole derivatives: Compounds with similar structural features used in various chemical applications.
Uniqueness
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of the difluoromethyl group and the pyrazole moiety.
Properties
Molecular Formula |
C10H13F2N5 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-5-8(16(2)14-7)6-13-9-3-4-17(15-9)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15) |
InChI Key |
MZIVGKZJUSUKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2)C(F)F)C |
Origin of Product |
United States |
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